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molecular formula C12H22O B8739029 Undecanal, 2-methylene- CAS No. 22414-68-2

Undecanal, 2-methylene-

Cat. No. B8739029
M. Wt: 182.30 g/mol
InChI Key: PVDIIWUJHVIZTK-UHFFFAOYSA-N
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Patent
US07732644B2

Procedure details

A 3 L four-necked flask equipped with a stirrer, a thermometer and a reflux condenser was charged with 1043 g (6.0 mol) of n-undecanal, 520 g (6.4 mol) of a 37% by mass formaldehyde aqueous solution, 47 g (0.36 mol) of dibutyl amine and 33 g (0.11 mol) of stearic acid, and the contents in the flask were stirred while heating at 95° C. After the elapse of 30 min. it was confirmed that no n-undecanal was present in the raw mixture, and then the mixture was cooled and separated into two layers. The thus separated organic layer was subjected to distillation treatment, thereby obtaining 1062 g (5.7 mol) of α-methylene undecanal (purity as measured by gas chromatography: 97%) (yield based on theoretical amount: 95%).
Quantity
1043 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
raw mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].C=O.[CH2:15](NCCCC)CCC.C(O)(=O)CCCCCCCCCCCCCCCCC>>[CH2:15]=[C:2]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH:1]=[O:12]

Inputs

Step One
Name
Quantity
1043 g
Type
reactant
Smiles
C(CCCCCCCCCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
47 g
Type
reactant
Smiles
C(CCC)NCCCC
Name
Quantity
33 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCC)=O
Step Three
Name
raw mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
the contents in the flask were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3 L four-necked flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
After the elapse of 30 min. it
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CUSTOM
Type
CUSTOM
Details
separated into two layers
DISTILLATION
Type
DISTILLATION
Details
The thus separated organic layer was subjected to distillation treatment

Outcomes

Product
Name
Type
product
Smiles
C=C(C=O)CCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.7 mol
AMOUNT: MASS 1062 g
YIELD: CALCULATEDPERCENTYIELD 1583.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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